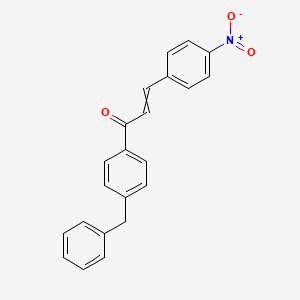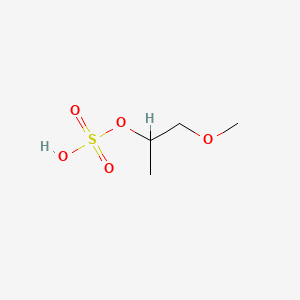
1-Methoxypropan-2-yl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxypropan-2-yl hydrogen sulfate is an organic compound with the chemical formula C4H10O5S. It consists of 10 hydrogen atoms, 4 carbon atoms, 5 oxygen atoms, and 1 sulfur atom . This compound is known for its unique chemical properties and its applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxypropan-2-yl hydrogen sulfate can be synthesized by reacting propylene oxide with methanol in the presence of a racemic catalyst . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where propylene oxide and methanol are combined. The reaction is catalyzed using specific catalysts to enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxypropan-2-yl hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-Methoxypropan-2-yl hydrogen sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme activity.
Industry: It is employed in the production of solvents, coatings, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-methoxypropan-2-yl hydrogen sulfate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
1-Methoxypropan-2-ol:
2-Methoxy-1-propanol: Another related compound with slight variations in its molecular structure.
Uniqueness: 1-Methoxypropan-2-yl hydrogen sulfate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
85684-22-6 |
|---|---|
Formule moléculaire |
C4H10O5S |
Poids moléculaire |
170.19 g/mol |
Nom IUPAC |
1-methoxypropan-2-yl hydrogen sulfate |
InChI |
InChI=1S/C4H10O5S/c1-4(3-8-2)9-10(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) |
Clé InChI |
OTJBFMWZNNEQEW-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Benzyloxy)ethoxy]benzene](/img/structure/B14401851.png)
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
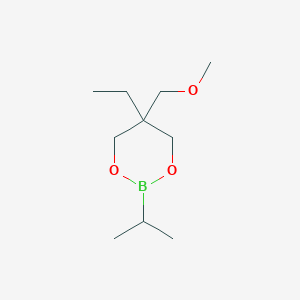
amino}ethane-1-sulfonic acid](/img/structure/B14401869.png)
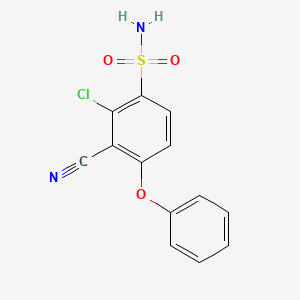
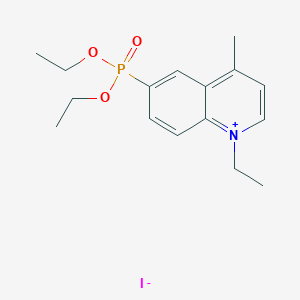
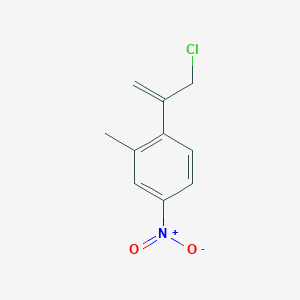
dimethyl-](/img/structure/B14401881.png)
![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)
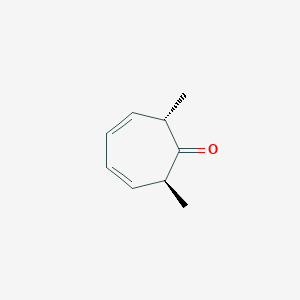
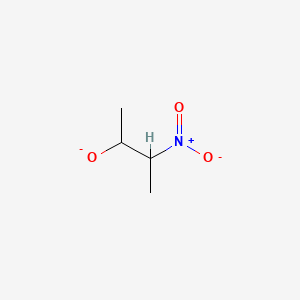
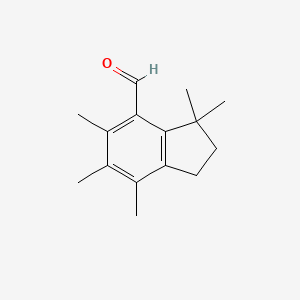
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
